3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-ethyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJGXULWGTVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)NC=N2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide Route via Base-Catalyzed Cyclization
A selective synthesis reported involves the preparation of carbodiimides from aza-Wittig reactions of iminophosphoranes with aromatic isocyanates. These carbodiimides then react with primary amines (RNH2, where R ≠ H, Me) to form guanidine intermediates. Subsequent treatment with sodium ethoxide in mixed solvents promotes base-catalyzed cyclization, yielding the triazolopyrimidine regioisomer selectively.
-
- Iminophosphorane + aromatic isocyanate → carbodiimide intermediate.
- Carbodiimide + primary amine → guanidine intermediate.
- Guanidine + sodium ethoxide → cyclization to triazolopyrimidine.
Reaction conditions: Sodium ethoxide as base, mixed solvents, controlled temperature.
Outcome: Selective formation of 3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one regioisomer.
Reference: Chemistry Letters, 2005.
Direct Cyclization Without Base
When primary amines such as ammonia or methylamine (R = H, Me) are used, the triazolopyrimidine regioisomer forms directly via a cyclization mechanism without the need for sodium ethoxide.
Reaction conditions: Absence of sodium ethoxide, direct cyclization.
Significance: Provides an alternative route for simpler amines.
Reference: Chemistry Letters, 2005.
Cyclization of Carboxamide Derivatives
Another approach involves the synthesis of carboxamide derivatives of triazoles, which upon treatment with reagents such as carbon disulfide in alkaline medium or formic acid, cyclize to form substituted triazolopyrimidine-7-ones.
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- Carbon disulfide + 10% sodium hydroxide/dimethylformamide.
- Formic acid for alternative cyclization.
Yields: Typically 65–73% for thioxo derivatives.
Spectroscopic confirmation: IR spectra show disappearance of amino groups and appearance of NH signals; 13C NMR shows carbonyl carbons at 163–165 ppm; 1H NMR shows characteristic singlets for CH2, N=CH, and NH protons.
Reference: Semantics Scholar, Noveltriazolo[4,5-d]pyrimidines study.
Microwave-Assisted Synthesis
Microwave irradiation has been used to accelerate the cyclization of carboxamides to triazolopyrimidinones, improving reaction times and yields.
Procedure: Carboxamide (1 mmol) treated with potassium tert-butoxide (1 M in THF) under microwave heating.
Advantages: Shorter reaction times, improved selectivity.
Reference: ACS Infectious Diseases, 2018.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Carbodiimide + Base Cyclization | Iminophosphorane, aromatic isocyanate, RNH2, sodium ethoxide | Moderate to High | Regioselective, versatile for R groups | Requires base and careful control |
| Direct Cyclization (R = H, Me) | Iminophosphorane, aromatic isocyanate, ammonia/methylamine | Moderate | Simpler, no base needed | Limited to simple amines |
| Carboxamide Cyclization | Carboxamide derivatives, carbon disulfide + NaOH or formic acid | 65–73 | Good yields, well-characterized | Requires preparation of carboxamide precursors |
| Microwave-Assisted | Carboxamide, potassium tert-butoxide, microwave heating | Improved yields, faster | Efficient, time-saving | Needs microwave reactor |
Analytical and Spectroscopic Data Supporting Preparation
IR Spectroscopy: Characteristic absorption bands for carbonyl groups (C=O) around 1665–1723 cm⁻¹; disappearance of amino group bands upon cyclization.
1H NMR: Singlet signals for methylene (CH2) protons at 5.06–5.77 ppm, N=CH protons at 8.10–8.25 ppm, and NH protons at 10.62–10.76 ppm confirm ring closure and substitution patterns.
13C NMR: Carbonyl carbons resonate at 163–165 ppm, consistent with pyrimidinone structure.
Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of the triazolopyrimidinone derivatives.
Reference: Semantics Scholar, ACS Infectious Diseases.
Summary of Research Findings
The preparation of 3-Ethyl-3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one can be efficiently achieved via cyclization of appropriate guanidine or carboxamide intermediates.
Base-catalyzed cyclization using sodium ethoxide provides regioselective access to the desired isomer, while direct cyclization is feasible with simpler amines.
Alternative methods using carbon disulfide and formic acid allow functionalization and formation of thioxo and other derivatives.
Microwave-assisted synthesis enhances reaction efficiency and yield.
Spectroscopic data consistently support the successful formation of the triazolopyrimidinone core.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted triazolopyrimidines.
Scientific Research Applications
3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: The compound is explored for its use in developing new drugs and therapeutic agents.
Materials Science:
Mechanism of Action
The mechanism of action of 3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The triazolo[4,5-d]pyrimidin-7-one scaffold allows for extensive structural modifications. Key comparisons include:
Spectroscopic and Analytical Data
- IR Spectroscopy: C=O stretches appear at 1645–1670 cm⁻¹ across derivatives .
- NMR : Ethyl groups in related compounds exhibit δ ~1.23 ppm (CH3) and δ ~4.14 ppm (OCH2CH3) . Aromatic protons in benzyl-substituted derivatives resonate at δ 7.05–7.61 ppm .
Key Research Findings
- Substituent Impact : Bulky aromatic groups (e.g., 4-bromobenzyl) increase molecular weight and may enhance receptor binding, while alkyl chains (ethyl, hexyl) improve membrane permeability .
- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction times (e.g., 105–110°C for 1–2 hours) compared to traditional reflux methods .
- Biological Relevance: The triazolo[4,5-d]pyrimidinone core is a privileged structure in medicinal chemistry, with modifications enabling tailored pharmacokinetic and pharmacodynamic profiles .
Biological Activity
3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine framework characterized by its nitrogen-rich structure. Its molecular formula is , and it exhibits unique reactivity due to the presence of multiple nitrogen atoms which influence its biological activity and interactions with various biomolecules.
Target Enzymes and Pathways
Research indicates that this compound may inhibit cyclin-dependent kinase 2 (cdk2), a crucial regulator of the cell cycle. Inhibition of cdk2 can lead to cell cycle arrest, consequently affecting cellular proliferation. This mechanism is significant in cancer research where controlling cell growth is vital.
Biochemical Interactions
The compound interacts with various enzymes such as hydrolases and oxidoreductases. These interactions often involve binding at the active sites of these enzymes, modulating their catalytic activities. Additionally, it influences signal transduction pathways that govern cellular responses to stimuli, affecting gene expression related to oxidative stress and apoptosis .
Antimicrobial Properties
Studies have demonstrated the antimicrobial potential of this compound against various microorganisms. Quantitative assessments such as minimum inhibitory concentrations (MIC) have been conducted to evaluate its efficacy. For instance:
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| C. albicans | 20 |
These results indicate promising antibacterial and antifungal activities .
Antiviral Activity
The compound has shown antiviral properties against viruses such as chikungunya and other viral strains. Its mechanism involves disrupting viral replication processes, making it a candidate for further investigation in antiviral drug development .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies highlight the compound's versatility in biological applications:
- Antimicrobial Evaluation : A study synthesized derivatives of this compound and assessed their antimicrobial activity against a panel of pathogens. The results indicated that modifications at specific positions on the triazole ring enhanced antimicrobial potency .
- Cancer Research : In vitro studies demonstrated that the compound effectively inhibited cdk2 activity in cancer cell lines, leading to reduced cell proliferation rates. This positions it as a potential lead compound for developing anti-cancer therapies .
- Inflammation Models : Experimental models of inflammation showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its role as an immunomodulatory agent .
Q & A
Q. What are the recommended synthetic routes for 3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, and how can regioselectivity be controlled during cyclization?
The synthesis typically involves multi-step heterocyclic assembly. A common approach includes:
- Step 1 : Condensation of ethyl-substituted precursors (e.g., ethyl carbazate) with pyrimidine derivatives under acidic conditions to form the triazole ring.
- Step 2 : Cyclization via thermal or catalytic methods (e.g., using POCl₃ or PCl₅) to generate the fused triazolopyrimidine core. Regioselectivity during cyclization is influenced by steric and electronic factors. For example, substituent positioning on the pyrimidine ring can direct cyclization pathways. Monitoring with in situ NMR or LC-MS is critical to optimize yields .
| Key Reagents | Conditions | Yield Range |
|---|---|---|
| Ethyl carbazate | Reflux, H₂SO₄ | 40–60% |
| POCl₃ | 80°C, 6 hr | 65–75% |
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
A combination of ¹H/¹³C NMR , HRMS , and IR spectroscopy is essential:
- NMR : The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.2–4.4 ppm for CH₂) and pyrimidinone carbonyl (δ ~160–165 ppm in ¹³C) are diagnostic. Aromatic protons in triazole rings appear as singlet或多重峰 .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
- IR : Validate carbonyl stretches (~1680–1720 cm⁻¹) and NH/OH groups if present .
Q. How can researchers address solubility challenges in biological assays for this compound?
Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies (e.g., pH-solubility profiling) are recommended. For polar derivatives, salt formation (e.g., hydrochloride) may improve aqueous solubility .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected downfield shifts in ¹H NMR?
Contradictions often arise from tautomerism or intermolecular interactions. Solutions include:
- Variable-temperature NMR to identify tautomeric equilibria.
- X-ray crystallography to confirm solid-state structure and compare with solution-phase data.
- DFT calculations to model electronic environments and predict shifts .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?
Adopt a tiered approach:
- Lab-scale hydrolysis/photolysis : Use HPLC-UV/MS to track degradation products under varying pH/light conditions.
- Ecotoxicology assays : Expose model organisms (e.g., Daphnia magna) to degradation intermediates, measuring LC₅₀ or genotoxicity.
- Field simulations : Microcosm studies with soil/water matrices to assess bioavailability and persistence .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results between in vitro and cell-based assays?
Discrepancies may stem from:
- Membrane permeability issues : Use logP calculations or PAMPA assays to evaluate passive diffusion.
- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes) to identify rapid degradation.
- Off-target effects : Employ CRISPR screening or proteomics to map unintended interactions .
Methodological Best Practices
Q. What quality control protocols ensure reproducibility in scaled-up synthesis?
- In-process controls (IPC) : Monitor reaction progression via TLC or inline IR.
- Purification : Use preparative HPLC with orthogonal methods (e.g., reverse-phase and ion-exchange).
- Batch consistency : Validate multiple batches via DSC (melting point) and chiral HPLC (if applicable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
